molecular formula C14H11ClO3 B6378583 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol CAS No. 1111132-44-5

4-(5-Chloro-2-methoxyphenyl)-2-formylphenol

Cat. No.: B6378583
CAS No.: 1111132-44-5
M. Wt: 262.69 g/mol
InChI Key: VOHGCEXLTQDNLB-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-formylphenol is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a formylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction and the availability of raw materials. Industrial methods may also include purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

    Oxidation: 4-(5-Chloro-2-methoxyphenyl)-2-carboxyphenol.

    Reduction: 4-(5-Chloro-2-methoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
  • 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Uniqueness

4-(5-Chloro-2-methoxyphenyl)-2-formylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHGCEXLTQDNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685268
Record name 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-44-5
Record name 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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